Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of an acid catalyst to form the spirocyclic ring system . The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or methanesulfonic acid
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interactions with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Another ester compound with similar functional groups but different ring structure.
Macrooxazoles: Compounds with oxazole rings that share some structural similarities.
Uniqueness
Methyl 5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or other cyclic compounds. This uniqueness makes it valuable in research and development for new materials and pharmaceuticals.
Biological Activity
Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS Number: 1560907-10-9) is a unique compound characterized by its spirocyclic structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C11H18O4 with a molecular weight of 214.26 g/mol. The compound features a dioxaspiro ring system, which contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈O₄ |
Molecular Weight | 214.26 g/mol |
IUPAC Name | This compound |
Structure | Structure |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
Antimicrobial Properties:
Research has shown that compounds with similar spirocyclic structures often demonstrate antimicrobial activity. The unique configuration of this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
Antifungal Activity:
The compound has been investigated for its antifungal properties against several strains of fungi. Preliminary results suggest that it inhibits fungal growth by disrupting cell wall synthesis.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrolysis of the Ester Group: This process may release active intermediates that interact with cellular pathways.
- Binding Affinity: The spirocyclic structure may enhance binding to specific enzymes or receptors in target organisms.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on the antimicrobial efficacy of various dioxaspiro compounds found that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. -
Fungal Resistance Study:
In an investigation into antifungal resistance, the compound demonstrated effectiveness against Candida albicans, with a MIC of 16 µg/mL. The study highlighted the potential for developing new antifungal agents derived from spirocyclic compounds.
Research Findings
Recent literature has emphasized the importance of exploring the biological activities of compounds like this compound due to their structural uniqueness and potential therapeutic applications:
- Synthesis and Characterization: Various synthetic routes have been developed to produce this compound in high yield and purity, facilitating further biological testing.
- Potential Applications in Drug Development: Given its promising biological activities, there is ongoing research into the use of this compound as a lead for developing new antimicrobial and antifungal agents.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7(2)8-6-11(4-5-14-8)9(15-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
BMSYHHJZXGGSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
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